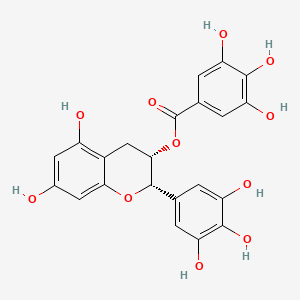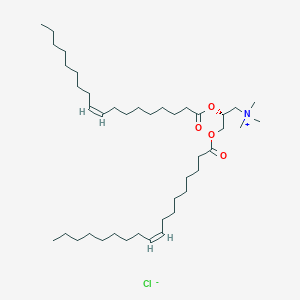
2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PF-06761281 involves the preparation of its dicarboxylic acid structure. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methyl-3-pyridine and butanedioic acid.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.
Industrial Production: Industrial production methods for PF-06761281 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
PF-06761281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert PF-06761281 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides.
Wissenschaftliche Forschungsanwendungen
PF-06761281 has a wide range of scientific research applications, including:
Chemistry: In chemistry, PF-06761281 is used as a model compound to study the inhibition of sodium-coupled citrate transporters.
Biology: In biological research, it is used to investigate the role of NaCT in cellular metabolism and its potential as a therapeutic target for metabolic disorders.
Medicine: PF-06761281 is being explored for its potential in treating metabolic diseases such as type-2 diabetes and fatty liver disease by inhibiting citrate uptake in the liver.
Industry: In the industrial sector, PF-06761281 is used in the development of new drugs and therapeutic agents targeting metabolic pathways
Wirkmechanismus
PF-06761281 exerts its effects by inhibiting the sodium-coupled citrate transporter (NaCT or SLC13A5). This inhibition reduces the uptake of citrate into cells, thereby affecting metabolic processes such as glycolysis and lipid synthesis. The compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Vergleich Mit ähnlichen Verbindungen
PF-06761281 is unique compared to other similar compounds due to its high selectivity and potency as a NaCT inhibitor. Similar compounds include:
PF-06649298: Another hydroxysuccinic acid that acts as a state-dependent NaCT inhibitor.
PF-06748962: A related compound with similar inhibitory effects on NaCT.
PF-06263276: Another compound in the same family with comparable properties
These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, making PF-06761281 a valuable tool in metabolic research.
Eigenschaften
Molekularformel |
C13H17NO6 |
|---|---|
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
FGYMJXFSHBLHLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-4-fluoro-1-methyl-1'-(8-methyl-4-oxo-3,5,6,7-tetrahydropyrido[2,3-d]pyrimidin-2-yl)spiro[indole-3,4'-piperidine]-2-one](/img/structure/B11933452.png)
![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)

![[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B11933473.png)



![2-Chloro-5-[5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B11933516.png)
![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)

